molecular formula C20H19N3O6 B6490985 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 891114-17-3

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6490985
CAS No.: 891114-17-3
M. Wt: 397.4 g/mol
InChI Key: ZCHBYIYSLSINFF-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea ( 891114-17-3) is a synthetic organic compound with a molecular formula of C20H19N3O6 and a molecular weight of 397.38 g/mol . This urea derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of cellular determination and differentiation. The compound is recognized for its role as a chemical inhibitor of inhibitors of differentiation (Id), which are proteins that modulate basic helix-loop-helix (bHLH) transcription factors . These transcription factors are involved in critical cellular processes including neurogenesis, myogenesis, cell proliferation, and tissue differentiation . By inhibiting Id proteins, this compound provides researchers with a valuable tool for probing the mechanisms underlying these processes and exploring potential therapeutic applications in areas such as oncology and developmental biology. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research needs, from 2 mg to 50 mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound using purchase orders from academic, research, or government institutions. For international orders, customers are responsible for all applicable customs duties, taxes, and fees.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-19-8-13(10-23(19)14-2-4-15-18(9-14)27-6-5-26-15)22-20(25)21-12-1-3-16-17(7-12)29-11-28-16/h1-4,7,9,13H,5-6,8,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHBYIYSLSINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including studies on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety and a pyrrolidinone ring, contributing to its unique pharmacological properties. The molecular formula is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of approximately 342.35 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antitumor Activity

Several studies have explored the antitumor potential of derivatives related to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. In one study, derivatives demonstrated significant inhibitory effects on DYRK1A kinase activity, which is implicated in cancer progression (IC50 values ranging from 0.028 μM to 0.090 μM) .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Research indicates that it may act as a selective inhibitor for DYRK1A and GSK3α/β kinases. The presence of the benzodioxole structure appears crucial for maintaining kinase inhibition activity .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with compounds featuring the benzodioxole structure. These compounds may exert effects on neurodegenerative pathways by modulating autophagy and apoptosis processes . The regulation of MYCN phosphorylation in neuroblastoma cells indicates potential applications in treating neurological disorders .

The precise mechanism through which 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects involves several pathways:

  • Inhibition of Protein Kinases : The compound likely binds to the ATP-binding site of kinases such as DYRK1A, disrupting their function and leading to altered cell cycle progression and apoptosis in cancer cells.
  • Regulation of Autophagy : It may enhance autophagic processes by modulating key regulators like KAT5/TIP60 under nutrient-deprived conditions .
  • Impact on Apoptotic Pathways : By forming complexes that inhibit extrinsic apoptotic signaling pathways, the compound can promote cell survival under stress conditions .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested in vitro against multiple cancer cell lines (Huh7, Caco2, MDA-MB 231) and showed promising results with IC50 values below 10 μM for certain cell lines .
  • Case Study 2 : Another study focused on the neuroprotective effects observed in animal models treated with related benzodioxole compounds, indicating a reduction in neurodegeneration markers .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
AntitumorDYRK1A0.028 - 0.090
NeuroprotectionMYCNN/A
Apoptosis RegulationExtrinsic PathwayN/A

Table 2: Comparison of Related Compounds

Compound NameStructure TypeAntitumor Activity
Compound A (similar structure)Benzodioxole derivativeIC50 = 0.070 μM
Compound B (related pyrrolidine)Pyrrolidinone derivativeIC50 = 0.056 μM

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The compound belongs to a class of urea-linked heterocyclic derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent R₁ Substituent R₂ CAS Number Reference
Target Compound C₂₁H₂₀N₄O₆ 432.41 2H-1,3-Benzodioxol-5-yl 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl N/A
3-[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-Oxopyrrolidin-3-yl]-1-[(2-Methyl-1H-Indol-5-yl)Methyl]Urea C₂₃H₂₄N₄O₄ 420.46 2-Methyl-1H-indol-5-ylmethyl 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl 891114-84-4
1-(Pyridin-4-yl)-3-[1-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-5-Oxopyrrolidin-3-yl]Urea C₁₈H₁₈N₄O₄ 354.40 Pyridin-4-yl 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl 877641-10-6
1-(Pyridin-3-yl)-3-[1-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-5-Oxopyrrolidin-3-yl]Urea C₁₈H₁₈N₄O₄ 354.40 Pyridin-3-yl 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl 877641-09-3

Key Observations :

  • Substituent Effects : The benzodioxol group in the target compound introduces greater steric bulk and electron density compared to pyridinyl () or indolylmethyl () substituents. This may enhance hydrophobic interactions but reduce solubility.
  • Molecular Weight: The target compound’s higher molecular weight (432.41 vs.
  • Urea Linker Stability : All analogs retain the urea moiety, but variations in R₁/R₂ could modulate hydrolytic stability or metabolic susceptibility.

Conformational Analysis of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group adopts a puckered conformation due to the ketone at position 5. Cremer and Pople’s puckering coordinates (e.g., amplitude $ q $, phase angle $ \phi $) describe this non-planarity . Substituents on the pyrrolidinone ring (e.g., dihydrobenzodioxin in the target compound) influence puckering dynamics. For instance:

  • Electron-Withdrawing Effects : The ketone at position 5 increases ring strain, favoring a half-chair conformation.
  • Steric Interactions : The dihydrobenzodioxin substituent may restrict pseudorotation (phase angle $ \phi $ changes), stabilizing specific conformers relevant to binding interactions.

Preparation Methods

Carbamate Synthesis

Reagents :

  • Chloroethyl isocyanate (2.0 equiv)

  • Triethylamine (base, 3.0 equiv)

  • Dry dichloromethane (solvent)

Procedure :

  • Activation : Dissolve the spiroquinoline intermediate (1.0 mmol) in dry DCM under nitrogen.

  • Addition : Slowly add chloroethyl isocyanate (2.0 mmol) followed by triethylamine (3.0 mmol).

  • Reaction : Stir at 0°C for 2 hours, then warm to room temperature overnight.

  • Isolation : Extract with dilute HCl, dry over Na₂SO₄, and evaporate to yield the carbamate intermediate.

Amine Coupling

Reagents :

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-3-amine (1.2 equiv)

  • DMAP (catalyst, 0.1 equiv)

  • THF (solvent)

Procedure :

  • Mix : Combine carbamate intermediate (1.0 mmol) and pyrrolidin-3-amine (1.2 mmol) in THF.

  • Catalysis : Add DMAP (0.1 mmol) and heat to 60°C for 12 hours.

  • Purification : Concentrate under reduced pressure and purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the final urea product.

Yield Optimization :

StepYield (%)Purity (HPLC)
Carbamate Synthesis7892
Amine Coupling6595

Alternative Pathways for Industrial Scalability

Continuous Flow Synthesis

Recent advances in flow chemistry enable large-scale production with enhanced reproducibility:

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 10 mL volume).

  • Parameters :

    • Temperature: 50°C

    • Residence Time: 30 minutes

    • Pressure: 2 bar

Outcomes :

  • Throughput : 1.2 kg/day (theoretical)

  • E-Factor : <5 (vs. 12 for batch processes).

Solvent-Free Mechanochemical Synthesis

For eco-friendly production, ball-milling techniques are employed:

  • Conditions :

    • Milling Time: 4 hours

    • Frequency: 30 Hz

    • Molar Ratio: 1:1:2 (amine:Meldrum’s acid:aldehyde)

Advantages :

  • Eliminates solvent waste.

  • Reduces reaction time by 50% compared to solution-phase methods.

Analytical Validation of Synthetic Routes

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 6.85–6.72 (m, 6H, aromatic), 4.30–4.15 (m, 4H, dioxane/dioxin CH₂), 3.55–3.40 (m, 2H, pyrrolidinone CH₂).

  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₂₂N₃O₆: 460.1509; found: 460.1512.

Purity Assessment :

MethodResult
HPLC (C18 column)98.5%
DSCSingle melt peak

Challenges and Mitigation Strategies

Regioselectivity in Urea Formation

Issue : Competing reactions at the pyrrolidinone nitrogen.
Solution : Use bulky bases (e.g., DIPEA) to favor N-3 substitution over N-1.

Diastereomer Separation

Issue : cis/trans isomerism in the spirocyclic core.
Resolution : Chiral preparative HPLC with a cellulose-based column (hexane/IPA 85:15).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Batch MCR8798ModerateModerate
Continuous Flow8297HighHigh
Mechanochemical7596LowExcellent

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., amino acids or keto-esters) under acidic/basic conditions .
  • Urea linkage : Coupling of benzodioxole and dihydrobenzodioxin-pyrrolidinone intermediates using carbodiimides (e.g., DCC) or phosgene derivatives .
  • Optimization : Key parameters include solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). Yields improve with inert atmospheres (N₂/Ar) .

Table 1 : Example Yields Under Varied Conditions

StepSolventTemp (°C)Yield (%)Reference
CyclizationDMF8062
CouplingTHF6048

Q. How can structural conformation and ring puckering be analyzed experimentally?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the pyrrolidinone ring’s puckering amplitude (q) and phase angle (φ). The benzodioxole moiety often adopts a planar conformation .
  • DFT calculations : Compare experimental data with computed puckering parameters (e.g., Cremer-Pople coordinates) to assess steric strain in the dihydrobenzodioxin ring .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase inhibition : Use fluorescence polarization assays (e.g., EGFR or VEGFR-2) at 10 μM compound concentration .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, noting IC₅₀ values against indomethacin as a control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the benzodioxole moiety with fluorinated or methoxy-substituted aryl groups to modulate lipophilicity (clogP) and target binding .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical H-bond donors (urea NH) and acceptors (pyrrolidinone carbonyl) .

Table 2 : SAR Parameters for Analogues

SubstituentclogPIC₅₀ (EGFR, nM)Reference
4-Fluorophenyl3.1120
3,4-Dimethoxy2.8250

Q. How should crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

  • Twinning detection : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
  • Disordered moieties : Apply PART/SUMP restraints for overlapping benzodioxin rings .

Q. What strategies address low reproducibility in biological assays?

  • Batch variability : Characterize purity via HPLC-MS (>95%) and control solvent residues (e.g., DMSO < 0.1%) .
  • Metabolic stability : Pre-incubate compounds with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Q. How can computational methods predict off-target interactions?

  • Pharmacophore screening : Use SwissTargetPrediction to rank potential targets (e.g., GPCRs, ion channels).
  • MD simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .

Methodological Notes

  • Key references : SHELX (crystallography) , PubChem (structural data) , and experimental SAR studies .

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